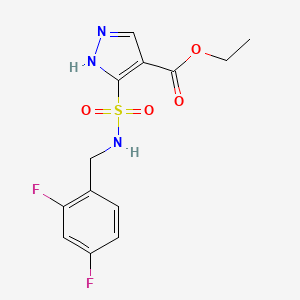

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide” is a chemical compound that is available for purchase from various chemical suppliers. It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives involves various chemical reactions. For instance, the piperidine derivative 26 was first coupled with Boc‐protected β‐alanine using HBTU/HOBt/DIPEA as activating agents . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent, and replacement of the benzimidazol-2-one moiety with urea-like substructures are some of the steps involved in the synthesis .Molecular Structure Analysis

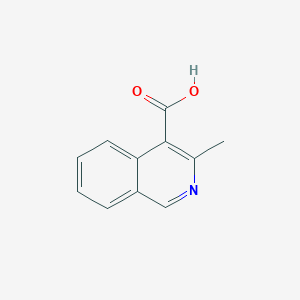

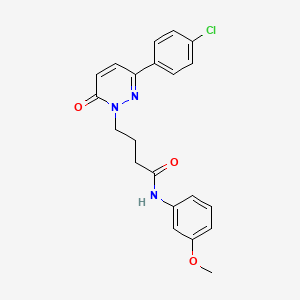

The molecular structure of “this compound” includes a piperidin-4-yl group linked to a 3-cyanopyridin-2-yl group via a methylene bridge, and an oxalamide group attached to the piperidin-4-yl group. The molecular formula is C21H22FN5O2 and the molecular weight is 395.438.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives like “this compound” are complex and involve multiple steps . These reactions include modulation of the aliphatic chain, modulation of the amide substituent, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring .科学的研究の応用

PET Imaging of Microglia

The compound [11C]CPPC, which shares a similar structure with N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide, is a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is significant in imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. It is particularly valuable in neuroinflammation-related neuropsychiatric disorders like Alzheimer’s and Parkinson’s disease (Horti et al., 2019).

HIV-1 Inhibition

N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556), related to the queried compound, reportedly blocks the interaction between HIV-1 gp120 and its receptor CD4. It enhances the binding of anti-gp120 monoclonal antibodies to the HIV-1 envelope protein, suggesting its potential in HIV-1 inhibition and treatment (Yoshimura et al., 2010).

CB1 Cannabinoid Receptor Antagonism

Related pyrazole derivatives, acting as potent and specific antagonists for the CB1 cannabinoid receptor, have been studied for their potential in antagonizing harmful side effects of cannabinoids and cannabimimetic agents. These compounds could be therapeutically significant for conditions influenced by the cannabinoid system (Lan et al., 1999).

NK1 Antagonism

Compounds like N-heteroarylpiperidine ether-based human NK1 antagonists, which have structural similarities, have been developed as orally bioavailable agents showing potency in vitro and in vivo. They are significant in studying substance P mechanisms and potential therapeutic applications (Ladduwahetty et al., 1996).

Antitumor Activity

Cationic platinum(II) complexes containing heterocyclic amines like piperidine have shown antitumor activity in vivo. These complexes, including those with pyridine and piperidine ligands, are explored for their potential as anticancer agents (Hollis et al., 1989).

将来の方向性

The future directions for the research and development of piperidine derivatives like “N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide” could involve further exploration of their biological activities and potential applications in drug development . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

N'-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c15-8-11-2-1-5-17-13(11)19-6-3-10(4-7-19)9-18-14(21)12(16)20/h1-2,5,10H,3-4,6-7,9H2,(H2,16,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWZCDKDEGEIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)N)C2=C(C=CC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine](/img/structure/B2652463.png)

![2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B2652464.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2652465.png)

![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2652472.png)

![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2652475.png)

![Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2652479.png)